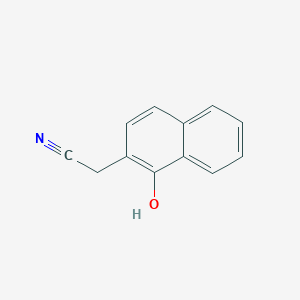
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a hydroxyl group at the 8th position, a methyl group at the 5th position, and a ketone group at the 1st position of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-1,4-naphthoquinone, the compound can be synthesized via a reduction reaction followed by hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthoquinone derivatives followed by selective hydroxylation. The reaction conditions typically include the use of metal catalysts such as palladium or platinum and controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 8-hydroxy-5-methyl-1,4-naphthoquinone.
Reduction: Formation of 8-hydroxy-5-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
5-Methyl-1,4-naphthoquinone: Similar structure but with quinone functionality.
8-Hydroxy-2-methyl-1-naphthaldehyde: Similar structure with a different position of the methyl group.
Uniqueness
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ketone groups in the naphthalene ring system makes it a versatile compound for various applications.
Propiedades
Número CAS |
19133-70-1 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
8-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-10(13)11-8(7)3-2-4-9(11)12/h5-6,13H,2-4H2,1H3 |
Clave InChI |
PLSQFVRUKCGMCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC(=O)C2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
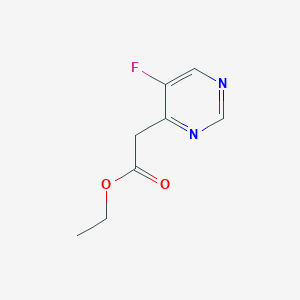
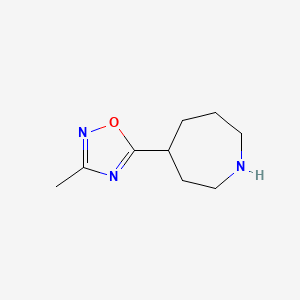

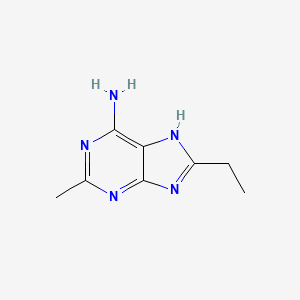
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
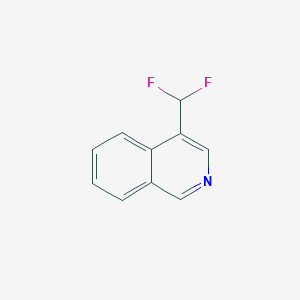

![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)
![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)
![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)
